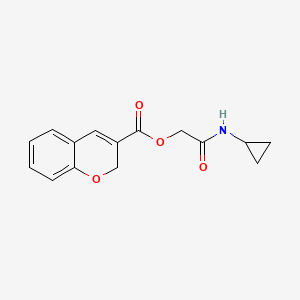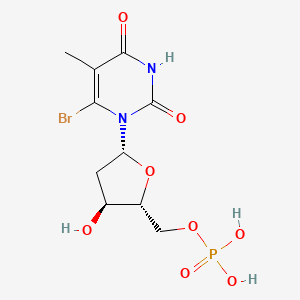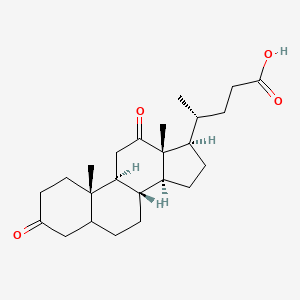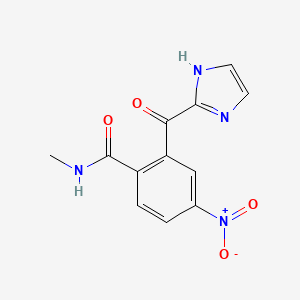
2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide typically involves the reaction of 1-methyl-1H-imidazole-2-carbonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-aminobenzamide.
Reduction: 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the nitro group can participate in redox reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole-2-carbonyl chloride: A precursor in the synthesis of 2-(1H-Imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide.
2-(1H-Imidazole-2-carbonyl)pyridine: Another imidazole derivative with similar structural features.
4-Nitroaniline: A starting material in the synthesis of the compound.
Uniqueness
This compound is unique due to its combination of an imidazole ring, a nitro group, and a carbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
CAS No. |
62366-95-4 |
|---|---|
Molecular Formula |
C12H10N4O4 |
Molecular Weight |
274.23 g/mol |
IUPAC Name |
2-(1H-imidazole-2-carbonyl)-N-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H10N4O4/c1-13-12(18)8-3-2-7(16(19)20)6-9(8)10(17)11-14-4-5-15-11/h2-6H,1H3,(H,13,18)(H,14,15) |
InChI Key |
YYCPMZGIQVGGED-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)
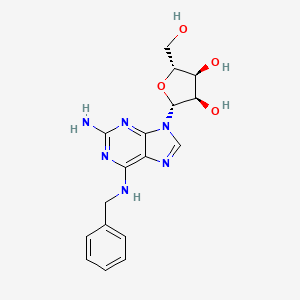
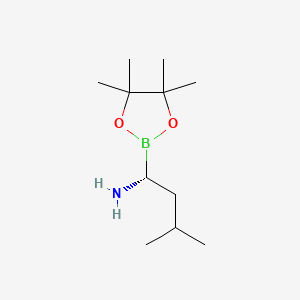
![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)



